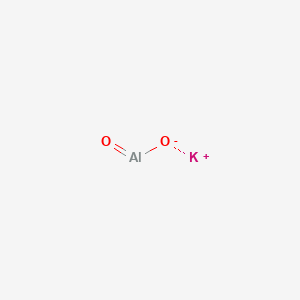

Potassium aluminate

Descripción

Propiedades

IUPAC Name |

potassium;oxido(oxo)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.K.2O/q;+1;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOIJEARBNBHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Al]=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlKO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065143 | |

| Record name | Aluminium potassium dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.079 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12003-63-3 | |

| Record name | Potassium aluminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012003633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminate (AlO21-), potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium potassium dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium potassium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Thermodynamic Properties of Aqueous Potassium Aluminate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aqueous potassium aluminate, with the chemical formula K[Al(OH)₄], is a significant compound in various industrial and chemical processes, including the production of paper, textiles, and catalysts. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and the development of new applications. This technical guide provides a comprehensive overview of the available thermodynamic data, experimental methodologies for its determination, and the complex speciation of this compound in aqueous solutions.

Physicochemical Properties

This compound in aqueous solution is primarily composed of potassium cations (K⁺) and tetrahydroxoaluminate anions ([Al(OH)₄]⁻). It is known to be very soluble in water.[1] The dissolution process in potassium hydroxide (B78521) (KOH) is highly exothermic.[1]

Thermodynamic Data

Quantitative thermodynamic data for aqueous this compound is not extensively documented in readily available literature. However, data for the constituent aluminate ion ([Al(OH)₄]⁻) and analogous sodium aluminate solutions provide valuable insights.

Table 1: Standard Thermodynamic Properties of the Aqueous Aluminate Ion at 298.15 K

| Property | Symbol | Value | Units |

| Standard Gibbs Free Energy of Formation | ΔG°f | -1305 ± 1 | kJ/mol |

Note: This value is for the aqueous aluminate ion, [Al(OH)₄]⁻.

Due to the scarcity of data for this compound, the following table presents data for aqueous sodium aluminate, which can be considered a close chemical analogue. Researchers should exercise caution when using this data for this compound systems, as the identity of the alkali metal cation can influence the thermodynamic properties.

Table 2: Standard Partial Molar Properties of Aqueous Sodium Aluminate (NaAl(OH)₄) at 298.15 K

| Property | Symbol | Value | Units |

| Enthalpy of Formation | ΔfH° | - | kJ/mol |

| Heat Capacity | C_p° | - | J/K·mol |

| Entropy | S° | - | J/K·mol |

Note: Specific values for the standard enthalpy of formation, standard partial molar heat capacity, and standard molar entropy for aqueous sodium aluminate were not found in the search results. A study by Schrödle et al. (2010) determined these properties under hydrothermal conditions, but the values at standard conditions were not explicitly provided in the search snippets.[2] The dissolution of aluminum in 3–5 mol/L sodium hydroxide solutions has a thermal effect of 1300 J/g.[2]

Speciation in Aqueous Solution

The speciation of the aluminate ion in aqueous solutions is complex and highly dependent on the concentration of both the aluminate and the alkali hydroxide.[1] In dilute solutions, the predominant species is the tetrahedral monomer, [Al(OH)₄]⁻.[3] However, as the concentration increases, a dimerization equilibrium is established, leading to the formation of the doubly charged dimeric species, [Al₂O(OH)₆]²⁻.[3]

The equilibrium can be represented as:

2 [Al(OH)₄]⁻(aq) ⇌ [Al₂O(OH)₆]²⁻(aq) + 2 OH⁻(aq)

The formation of this dimer has been confirmed by spectroscopic techniques such as Raman spectroscopy.[3] The distribution between the monomeric and dimeric forms significantly impacts the thermodynamic and transport properties of the solution.

Caption: Aluminate species equilibrium in aqueous solution.

Experimental Protocols

The determination of thermodynamic properties and the characterization of aqueous aluminate solutions involve several key experimental techniques.

Calorimetry for Enthalpy of Solution

The enthalpy of solution can be determined using a Tian–Calvet heat-flow calorimeter.[2]

Methodology:

-

A known mass of solid this compound is placed in a high-pressure "batch cell" made of a non-reactive material like Hastelloy C-276.[2]

-

A precise volume of an appropriate solvent, typically a potassium hydroxide solution of known concentration, is added to the calorimeter.

-

The system is allowed to reach thermal equilibrium at the desired temperature and pressure.

-

The solid this compound is then brought into contact with the solvent, and the heat evolved or absorbed during dissolution is measured by the calorimeter.

-

From the measured heat change, the mass of the solute, and the amount of solvent, the molar enthalpy of solution can be calculated.

-

By performing these measurements at various concentrations, the standard molar enthalpy of solution can be determined by extrapolation to infinite dilution.[2]

Potentiometric Titration for Speciation and Concentration

Potentiometric titration is a valuable technique for determining the concentration of hydroxide and aluminate species in solution.[4][5]

Methodology:

-

A known volume of the aqueous this compound solution is placed in a titration vessel.

-

A combination pH electrode or a specific ion electrode sensitive to hydroxide ions is immersed in the solution.

-

The solution is titrated with a standardized strong acid, such as hydrochloric acid (HCl) or nitric acid (HNO₃).[5]

-

The potential (in millivolts) or pH of the solution is recorded after each incremental addition of the titrant.

-

The equivalence point of the titration, which corresponds to the neutralization of the free hydroxide and the aluminate species, is determined from the inflection point of the titration curve (a plot of potential/pH versus titrant volume).[5]

-

The use of Gran's plotting method can aid in the precise determination of the equivalence point, especially in complex matrices.[5]

Raman Spectroscopy for Structural Characterization

Raman spectroscopy is a powerful non-invasive technique used to identify the different aluminate species present in an aqueous solution based on their vibrational modes.[3][6]

Methodology:

-

A sample of the aqueous this compound solution is placed in a suitable cuvette.

-

The sample is illuminated with a monochromatic laser source.

-

The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the intense Rayleigh scattered light.

-

The resulting Raman spectrum shows peaks at specific wavenumbers that correspond to the vibrational modes of the molecules in the sample.

-

The characteristic symmetric stretching vibration of the tetrahedral Al(OH)₄⁻ monomer is observed around 620 cm⁻¹.[3]

-

The formation of the Al-O-Al oxo-bridge in the dimeric species, [Al₂O(OH)₆]²⁻, gives rise to new peaks at approximately 530 cm⁻¹ and 690 cm⁻¹.[3]

-

By analyzing the intensities of these peaks, the relative concentrations of the monomeric and dimeric species can be estimated.

Caption: Workflow for analyzing aqueous this compound.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. Determination of hydroxide in the presence of aluminate using a modified potentiometric titration [inis.iaea.org]

- 5. Determination of Na(2)O from sodium aluminate NaAlO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. inis.iaea.org [inis.iaea.org]

A Comprehensive Technical Guide on the Kinetic Studies of Potassium Aluminate Synthesis from Aluminum

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinetic studies of potassium aluminate synthesis from the reaction of aluminum metal with potassium hydroxide (B78521). This guide delves into the reaction kinetics, experimental methodologies, and key influencing factors, presenting a valuable resource for professionals in research and development.

Introduction

The reaction of aluminum with a strong base like potassium hydroxide (KOH) to form this compound (KAl(OH)₄) is a well-known chemical process with applications ranging from the synthesis of specialty chemicals like potassium alum to the production of hydrogen gas.[1][2] Understanding the kinetics of this reaction is crucial for optimizing process parameters, ensuring safety, and maximizing yield in various industrial and laboratory settings. This guide summarizes the key findings from various kinetic studies, providing a detailed look into the factors that govern the rate of this compound synthesis.

The overall chemical reaction can be represented as:

2Al(s) + 2KOH(aq) + 6H₂O(l) → 2KAl(OH)₄(aq) + 3H₂(g)

This reaction is characterized by the dissolution of aluminum metal in the alkaline solution, leading to the formation of the soluble this compound complex and the evolution of hydrogen gas.[2] The reaction is exothermic, generating significant heat.[3]

Reaction Kinetics and Mechanism

The synthesis of this compound from aluminum in a KOH solution is a heterogeneous reaction that is influenced by several factors, including the concentration of the alkali, temperature, and the surface area of the aluminum.

Reaction Order and Rate Law

Multiple studies have indicated that the dissolution of aluminum in potassium hydroxide follows first-order kinetics .[4][5] This implies that the rate of reaction is directly proportional to the concentration of one of the reactants. The rate-determining step is suggested to be the chemical reaction at the surface of the aluminum.[6]

The rate law can be expressed as:

Rate = k[Al]

where 'k' is the rate constant. The concentration of KOH also plays a crucial role, with higher concentrations leading to a faster reaction rate.[3][4]

Signaling Pathway: Proposed Reaction Mechanism

The reaction proceeds through a multi-step mechanism involving the breakdown of the protective aluminum oxide layer and the subsequent attack of hydroxide ions on the aluminum metal.

References

- 1. Experimental data on aluminum dissolution in KOH electrolytes | Semantic Scholar [semanticscholar.org]

- 2. When Al is added in KOH solution A No action takes class 11 chemistry JEE_Main [vedantu.com]

- 3. researchgate.net [researchgate.net]

- 4. ajrconline.org [ajrconline.org]

- 5. IA on effect of concentration of KOH on the rate of hydrogen production, between aluminium and potassium hydroxide. | PDF [slideshare.net]

- 6. pubs.acs.org [pubs.acs.org]

dissolution mechanism of aluminum in potassium hydroxide

An In-depth Technical Guide to the Dissolution Mechanism of Aluminum in Potassium Hydroxide (B78521)

This technical guide provides a comprehensive overview of the core mechanisms, kinetics, and experimental methodologies related to the dissolution of aluminum in aqueous potassium hydroxide (KOH) solutions. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings from scientific literature to offer a detailed understanding of this complex electrochemical process.

Executive Summary

Aluminum is a highly reactive metal that typically resists corrosion due to the formation of a thin, tough, and inert passive layer of aluminum oxide (Al₂O₃) on its surface.[1][2] However, this protective layer is not stable in highly alkaline (or acidic) environments.[1][3] Potassium hydroxide, a strong base, readily attacks and dissolves the oxide layer, exposing the underlying aluminum metal to a rapid and sustained chemical reaction. This process is characterized by the formation of a soluble potassium aluminate complex and the vigorous evolution of hydrogen gas.[4][5] The dissolution is an exothermic redox reaction where aluminum is oxidized, and water is reduced.[5][6] The rate of this reaction is significantly influenced by factors such as the concentration of the KOH solution and the temperature.[1][7][8]

Core Dissolution Mechanism

The dissolution of aluminum in potassium hydroxide is a multi-step electrochemical process. It begins with the chemical attack on the passive oxide layer, followed by the oxidation of the aluminum metal itself.

Step 1: Dissolution of the Passive Oxide Layer The protective aluminum oxide (Al₂O₃) layer is amphoteric, meaning it can react with both acids and bases.[9] In a high pH environment provided by the potassium hydroxide solution, the oxide layer dissolves to form the soluble tetrahydroxoaluminate(III) ion, Al(OH)₄⁻.[5]

-

Reaction 1: Al₂O₃(s) + 2KOH(aq) + 3H₂O(l) → 2K--INVALID-LINK--

Step 2: Oxidation of Aluminum Metal Once the passive layer is breached, the exposed aluminum metal reacts with water in the alkaline solution.[10] In this redox reaction, aluminum is oxidized to the aluminate ion, while water is reduced, leading to the evolution of hydrogen gas.[4][6] The potassium hydroxide acts as a catalyst in this reaction.[10]

-

Overall Reaction 2: 2Al(s) + 2KOH(aq) + 6H₂O(l) → 2K--INVALID-LINK-- + 3H₂(g)[11]

The process can be broken down into two half-reactions:

-

Oxidation Half-Reaction: Al(s) + 4OH⁻(aq) → [Al(OH)₄]⁻(aq) + 3e⁻

-

Reduction Half-Reaction: 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq)

A diagram illustrating this chemical pathway is provided below.

Kinetics and Thermodynamics

The dissolution of aluminum in KOH is a first-order kinetic process.[1] The reaction rate is highly dependent on both the concentration of the potassium hydroxide and the temperature.

Influence of Temperature and Concentration

Studies have shown a direct relationship between the rate of reaction and both temperature and KOH concentration. Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly, while higher concentrations of OH⁻ ions accelerate the breakdown of the passive layer and the subsequent metal dissolution.[1][8]

The following table summarizes the hydrogen yield from the reaction of aluminum foil with KOH solutions of varying concentrations and at different temperatures, illustrating these effects.

Table 1: Hydrogen Yield (%) for Aluminum Foil in KOH Solutions

| Alkali Conc. (mol/L) | Yield at 295 K (%) | Yield at 320 K (%) | Yield at 345 K (%) |

|---|---|---|---|

| 1.0 | 81.18 | 89.94 | 92.42 |

| 1.5 | 86.66 | 93.30 | 94.61 |

| 2.0 | 91.03 | 93.96 | 95.93 |

| 2.5 | 86.83 | 92.20 | 93.84 |

| 3.0 | 84.71 | 89.28 | 91.65 |

Data sourced from Porciúncula et al. (2012).[7][12][13]

Thermodynamic Parameters

Thermodynamic analysis of the corrosion process provides insight into the energy changes and spontaneity of the reaction. A key study on the kinetics of aluminum corrosion in KOH determined the following activation parameters.[1]

Table 2: Activation Parameters for Aluminum Corrosion in KOH

| Parameter | Symbol | Value |

|---|---|---|

| Energy of Activation | Eₐ* | 28.24 kJ/mol |

| Enthalpy of Activation | ΔH* | 25.74 kJ/mol |

| Entropy of Activation | ΔS* | -106.98 J/(mol·K) |

Data sourced from an investigation on the corrosion kinetics of aluminum in an alkaline medium.[1]

The positive enthalpy of activation (ΔH) confirms the endothermic nature of the dissolution process, which is consistent with the observation that higher temperatures increase the reaction rate. The negative entropy of activation (ΔS) suggests that the transition state is more ordered than the reactants.

Experimental Protocols

Several methods are employed to study the dissolution of aluminum in alkaline solutions. The most common are the weight-loss method, hydrogen evolution measurement, and electrochemical techniques.

Weight-Loss (Gravimetric) Method

This is a fundamental and widely used technique to determine the rate of corrosion.[14]

Methodology:

-

Sample Preparation: Aluminum specimens (coupons) of known dimensions (e.g., 5cm x 5cm) are prepared.[1] The surfaces are polished with progressively finer emery papers to achieve a smooth finish, removing any heavy oxide layers or surface defects.[1][15]

-

Degreasing and Cleaning: The polished coupons are degreased by washing with acetone, rinsed with deionized water, and dried thoroughly in an oven.[15]

-

Initial Weighing: The initial weight of each clean, dry coupon is accurately measured using an analytical balance (W₀).[15]

-

Immersion: The coupons are completely immersed in a beaker containing the KOH solution of a specific concentration.[15] The temperature of the solution is maintained at a constant value using a water bath.

-

Exposure: The coupons are left in the solution for a predetermined period (e.g., 60 minutes), with samples removed at regular intervals (e.g., every 15 minutes).[15]

-

Product Removal: After immersion, the coupons are removed, washed with tap water, and then cleaned with a solution (e.g., 12% HCl) to remove all corrosion products.[15] They are then rinsed again with deionized water and acetone.

-

Final Weighing: The cleaned coupons are dried in an oven and their final weight is measured (W₁).[15]

-

Corrosion Rate Calculation: The weight loss (ΔW = W₀ - W₁) is calculated. The corrosion rate (CR) can be expressed in units such as g/(m²·h).[15]

Hydrogen Evolution Method

This method quantifies the reaction rate by measuring the volume of hydrogen gas produced over time.

Methodology:

-

Apparatus Setup: A reaction flask containing a known concentration of KOH solution is placed in a constant-temperature water bath. The flask is connected via tubing to an inverted, water-filled burette or a gas syringe to collect the evolved hydrogen gas.

-

Sample Introduction: A pre-weighed aluminum sample is added to the KOH solution, and the flask is immediately sealed.

-

Data Collection: The volume of hydrogen gas collected in the burette is recorded at regular time intervals until the reaction ceases.

-

Rate Calculation: The volume of H₂ versus time is plotted. The slope of this curve gives the rate of hydrogen evolution, which is directly proportional to the rate of aluminum dissolution.

Electrochemical Methods

Electrochemical techniques provide detailed insights into the anodic and cathodic processes of the corrosion reaction.

Methodology:

-

Cell Setup: A standard three-electrode electrochemical cell is used. The aluminum sample serves as the working electrode (WE), a platinum wire acts as the counter electrode (CE), and a reference electrode (RE), such as a Ag/AgCl electrode, is used to measure the potential.[16]

-

Electrolyte: The cell is filled with the KOH solution of the desired concentration.

-

Measurements:

-

Open Circuit Potential (OCP): The potential of the working electrode is monitored over time without applying any external current to determine its steady-state corrosion potential (E_corr).

-

Potentiodynamic Polarization: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP. The resulting current is measured. A Tafel plot (log of current density vs. potential) is generated to determine the corrosion current density (i_corr), from which the corrosion rate can be calculated.

-

Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC potential is applied to the system over a range of frequencies. The impedance response is measured to characterize the properties of the surface film and the kinetics of the charge transfer processes.

-

Conclusion

The dissolution of aluminum in potassium hydroxide is a well-defined yet complex process governed by the amphoteric nature of its protective oxide layer. The reaction proceeds via the dissolution of this passive film, followed by the rapid oxidation of the base metal, resulting in the formation of this compound and the evolution of hydrogen gas. The kinetics are primarily driven by temperature and the concentration of the alkaline solution. A thorough understanding of this mechanism, supported by robust experimental techniques such as weight-loss analysis, hydrogen evolution monitoring, and electrochemical studies, is crucial for applications where the controlled corrosion or stability of aluminum in alkaline environments is a key factor.

References

- 1. ajrconline.org [ajrconline.org]

- 2. What Develops When Aluminum Foil is Mixed with KOH? - ZONGBOU [zongbou.com]

- 3. quora.com [quora.com]

- 4. Experiment 2 Synthesis of Alum Tutor 1 [chemcollective.org]

- 5. scielo.br [scielo.br]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 2 Al + 2 KOH + 6 H2O → 3 H2 + 2 K[Al(OH)4] - Balanced equation | Chemical Equations online! [chemequations.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. franke.folk.ntnu.no [franke.folk.ntnu.no]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

stability of potassium aluminate solutions at different temperatures

An In-depth Technical Guide to the Stability of Potassium Aluminate Solutions at Different Temperatures

Introduction

This compound (KAlO₂) solutions are metastable systems of significant industrial and research interest. In aqueous media, the primary aluminum-containing species is the tetrahydroxoaluminate ion, [Al(OH)₄]⁻.[1] These solutions are formed by dissolving aluminum metal or aluminum hydroxide (B78521) in aqueous potassium hydroxide (KOH).[1] Their stability is a critical parameter, as they are prone to decomposition, leading to the precipitation of aluminum hydroxide, Al(OH)₃. This guide provides a comprehensive overview of the factors governing the stability of these solutions, with a primary focus on the influence of temperature. It details the underlying chemical transformations, presents quantitative data, outlines experimental protocols for stability assessment, and visualizes key pathways and workflows.

Solution Chemistry and Decomposition Pathways

The stability of a this compound solution is intrinsically linked to the solubility of aluminum hydroxide. Supersaturated solutions are metastable and will, over time, decompose by precipitating Al(OH)₃ until equilibrium is reached. This process can occur through two primary mechanisms: hydrolytic decomposition and carbonation.

1.1 Hydrolytic Decomposition and Polymorphic Transformation In the absence of external reagents, the decomposition is driven by hydrolysis, where the [Al(OH)₄]⁻ ion polymerizes and eventually precipitates as aluminum hydroxide. This precipitate can exist in several polymorphic forms, primarily gibbsite, bayerite, and boehmite. The specific form of the precipitate is highly dependent on the conditions of the solution.

The transformation between these polymorphs is influenced by temperature and the concentration of caustic alkali (KOH).[2] At lower temperatures and caustic concentrations, the decomposition is kinetically controlled, favoring the formation of bayerite.[2] Conversely, at higher temperatures and caustic concentrations, the process is thermodynamically controlled, leading to the precipitation of gibbsite, the most thermodynamically stable phase.[2] A proposed transformation pathway suggests that initial Al(III)-containing clusters evolve into boehmite, then bayerite, and finally the most stable gibbsite form.[2]

1.2 Carbonation The presence of carbon dioxide (CO₂), often from atmospheric exposure, can significantly accelerate the decomposition process. CO₂ reacts with the alkaline solution, reducing the pH and promoting the precipitation of Al(OH)₃.

Quantitative Data on Stability

The stability of this compound solutions is a function of multiple variables. The following tables summarize key quantitative and qualitative data regarding the influence of temperature and other factors on the decomposition process.

Table 1: Influence of Temperature and Caustic Concentration on Aluminum Hydroxide Polymorph Formation

| Condition | Controlling Factor | Predominant Al(OH)₃ Polymorph | Reference |

| Low Temperature & Low Caustic Concentration | Kinetics | Bayerite | [2] |

| High Temperature & High Caustic Concentration | Thermodynamics | Gibbsite | [2] |

Table 2: Kinetic Parameters for Carbonation Decomposition

| Parameter | Value | Conditions | Reference |

| Apparent Activation Energy | 39.2708 kJ/mol | Carbonation decomposition reaction | [3] |

| Precipitate at 40-80°C | Gibbsite (Al(OH)₃) | Carbonation-induced precipitation | [3] |

Experimental Protocols

Detailed and reproducible experimental methods are crucial for studying the stability of this compound solutions.

3.1 Protocol for Preparation of this compound Solution

This protocol is based on the reaction of elemental aluminum with potassium hydroxide.[1][4]

Materials:

-

Aluminum foil or scrap metal

-

4 M Potassium Hydroxide (KOH) solution

-

Deionized water

-

Conical flask or beaker (e.g., 250 mL)

-

Hot plate

-

Steel wool (for cleaning aluminum)

-

Filtration apparatus (funnel, filter paper)

Procedure:

-

Clean the surface of the aluminum metal using steel wool to remove any oxide layer or coating.

-

Cut the cleaned aluminum into small pieces to increase the surface area for reaction.

-

Weigh approximately 1.0 g of the aluminum pieces and place them into the conical flask.

-

Carefully add about 50 mL of 4 M KOH solution to the flask containing the aluminum. Caution: This reaction is exothermic and evolves flammable hydrogen gas. This step must be performed in a well-ventilated fume hood.[4]

-

Gently heat the flask on a hot plate to facilitate the dissolution of the aluminum.[4]

-

Continue heating until the evolution of hydrogen gas ceases, indicating the reaction is complete.[1] The solution now contains potassium tetrahydroxoaluminate, K[Al(OH)₄].

-

While the solution is still warm, filter it to remove any unreacted aluminum or solid impurities.

-

Allow the clear filtrate to cool. This stock solution can be used for stability studies.

3.2 Protocol for Stability Assessment

This protocol describes a method to evaluate the stability of a prepared this compound solution at different temperatures.

Apparatus:

-

Temperature-controlled water baths or incubators

-

A series of sealed containers (e.g., polypropylene (B1209903) bottles)

-

Volumetric flasks and pipettes

-

Titration equipment (burette, flasks)

-

Analytical instrumentation: X-Ray Diffractometer (XRD), Laser Particle Size Analyzer.

Procedure:

-

Prepare a stock solution of this compound as described in Protocol 3.1.

-

Determine the initial concentration of alumina (B75360) (Al₂O₃) and caustic alkali (K₂O) using analytical methods described in section 3.3.

-

Aliquot the stock solution into several sealed containers to prevent carbonation from the air.

-

Place the containers into separate, constant-temperature environments (e.g., water baths set at 40°C, 60°C, and 80°C).

-

At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), remove a container from each temperature environment.

-

Immediately filter the sample to separate the supernatant liquid from any precipitated solid (aluminum hydroxide).

-

Analyze the supernatant for its alumina and caustic alkali concentration to determine the extent of decomposition.

-

Wash the filtered precipitate with deionized water and dry it at a low temperature (e.g., 70°C) to avoid phase changes.

-

Characterize the dried precipitate using XRD to identify the polymorphs of Al(OH)₃ present and a laser particle size analyzer to determine the particle size distribution.[2]

-

Plot the concentration of dissolved alumina as a function of time for each temperature to determine decomposition rates.

3.3 Analytical Methods

Accurate analytical control is essential for monitoring the solution's composition.

-

Alumina Concentration: Determined by reverse complexometric titration.

-

Caustic Alkali Concentration: Determined by standard acid-base titration.

-

Precipitate Characterization: The crystalline phase of the aluminum hydroxide precipitate is identified using X-ray Diffraction (XRD).[2]

-

Thermal Stability: The thermal behavior and phase transformations of the precipitate can be studied using Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA).[1]

Visualizations: Pathways and Workflows

Visual diagrams help clarify complex relationships and procedures. The following are generated using the Graphviz DOT language, adhering to specified design constraints.

References

A Technical Guide to the Theoretical Modeling of Potassium Aluminate (KAlO₂) Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical modeling of potassium aluminate (KAlO₂), a compound of interest in ceramics, catalysis, and cement industries. The guide covers its polymorphic structures, the computational and experimental methodologies used to elucidate these structures, and the logical workflows involved in their theoretical determination.

Introduction to this compound

This compound is an inorganic compound with the empirical formula KAlO₂. In its anhydrous form, it exists as a crystalline solid, while in aqueous solutions, it is more accurately represented as the tetrahydroxoaluminate complex, K[Al(OH)₄].[1][2] Understanding the precise atomic arrangement within its solid-state structures is crucial for predicting its material properties, such as ionic conductivity and reactivity, which are vital for its various industrial applications. Theoretical modeling, anchored by experimental data, provides a powerful avenue to explore these structures at an atomic level.

Crystalline Structure of this compound

This compound is known to exhibit polymorphism, meaning it can exist in different crystal structures depending on the temperature. The primary phases identified are a low-temperature orthorhombic form and a high-temperature tetragonal form, with evidence of a transition to a cubic system at elevated temperatures.[3][4]

Table 1: Crystallographic Data for KAlO₂ Polymorphs

| Property | Orthorhombic (β-KAlO₂) | Tetragonal |

| Temperature Range | < 530-600°C[4] | > 540°C[4] |

| Crystal System | Orthorhombic | Tetragonal |

| Space Group | Pbca | P4₁2₁2[4] |

| Lattice Parameters | a = 5.4482(8) Å[3][5] b = 10.916(3) Å[3][5] c = 15.445(2) Å[3][5] | Not fully detailed in search results. |

| Formula Units (Z) | 16[3][5] | Not detailed in search results. |

| Structural Feature | Cristobalite-related structure[4] | - |

The fundamental building block of the KAlO₂ structure is the [AlO₄] tetrahedron. In the orthorhombic phase, these tetrahedra are corner-shared, forming a three-dimensional framework.[4] The potassium ions (K⁺) reside within voids in this framework. This structure is isostructural with potassium gallate (KGaO₂) and potassium ferrate (KFeO₂).[3][5]

Methodologies for Structural Modeling and Validation

The determination and refinement of the this compound structure rely on a synergistic combination of theoretical modeling and experimental characterization.

Density Functional Theory (DFT) is a primary computational method for investigating the electronic structure and predicting the geometric properties of crystalline materials like KAlO₂.[1] DFT allows for the calculation of total energies for various atomic configurations, enabling the identification of the most stable crystal structure.

Typical DFT Workflow:

-

Initial Structure Proposal: A candidate crystal structure is proposed based on known isostructural compounds or crystallographic databases. For KAlO₂, the structures of KGaO₂ or KFeO₂ serve as excellent starting points for the orthorhombic phase.[3][5]

-

Geometry Optimization: The lattice parameters and atomic positions of the proposed structure are relaxed using DFT calculations to find the minimum energy configuration. This involves iteratively calculating the forces on each atom and adjusting their positions until the forces are negligible. For instance, in studies of the related potassium alanate (KAlH₄), the structure was relaxed until the total residual force was less than 0.001 eV per unit cell.[6][7]

-

Property Calculation: Once the optimized geometry is obtained, properties such as electronic band structure, density of states, and bond characteristics can be calculated to be compared with experimental data.[7]

-

Software Packages: Ab initio simulation packages like QUANTUM ESPRESSO or VASP are commonly used for such calculations, often employing methods like the Projected Augmented Plane Wave (PAW) method.[6][7]

Experimental data is essential for validating the structures predicted by theoretical models.

Synthesis Protocols:

-

Solid-State Reaction: This is a common method for producing polycrystalline KAlO₂. It involves heating a stoichiometric mixture of aluminum oxide monohydrate (Al₂O₃·H₂O) and potassium carbonate (K₂CO₃) to high temperatures (e.g., 950°C).[3][5] The K₂CO₃ decomposes to K₂O, which then reacts with the alumina.

-

Aqueous Synthesis: this compound can also be synthesized by reacting metallic aluminum with a concentrated solution of potassium hydroxide (B78521) (KOH).[1][8] This reaction produces the soluble K[Al(OH)₄] complex.

Characterization Protocols:

-

X-Ray Diffraction (XRD): Powder XRD is the principal technique for identifying the crystal structure of KAlO₂. The resulting diffraction pattern is a fingerprint of the material's crystallographic arrangement. High-temperature XRD cameras can be used to observe phase transitions in situ as the material is heated.[3][5]

-

Neutron Diffraction: This technique is complementary to XRD and is particularly useful for accurately locating lighter atoms in the crystal structure. It has been used to study the low- and high-temperature modifications of KAlO₂.[4]

-

Rietveld Refinement: The Rietveld method is a powerful analytical procedure used to refine a theoretical crystal structure model against experimental powder diffraction data (either XRD or neutron).[3][9] It works by minimizing the difference between a calculated diffraction pattern (based on the theoretical model) and the entire measured pattern using a least-squares approach.[9] This refinement process adjusts structural parameters like lattice constants, atomic positions, and thermal parameters until the best possible fit is achieved, thereby validating and improving the accuracy of the theoretical model.

Visualized Workflows and Relationships

To clarify the interplay between theoretical and experimental approaches, the following diagrams illustrate the key processes.

Caption: Workflow for theoretical structure determination and experimental validation.

Caption: Key synthesis pathways for producing this compound.

Caption: Temperature-dependent phase transitions of this compound.

Conclusion

The theoretical modeling of the this compound structure is a multifaceted process that integrates advanced computational techniques with rigorous experimental validation. DFT calculations provide the predictive power to explore stable crystal structures, while XRD and neutron diffraction offer the necessary experimental data for verification. The Rietveld refinement method serves as the critical link, bridging theory and experiment to yield highly accurate structural models. This comprehensive approach is indispensable for advancing our understanding of KAlO₂ and for engineering its properties for future technological applications.

References

- 1. This compound|KAlO2|CAS 12003-63-3 [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hfe.irost.ir [hfe.irost.ir]

- 7. Density Functional Studies on Crystal Structure and electronic properties of Potassium Alanate as a candidate for Hydrogen storage [hfe.irost.ir]

- 8. uwaterloo.ca [uwaterloo.ca]

- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Potassium Aluminate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous potassium aluminate (KAlO₂), a compound of significant interest in materials science and industrial chemistry, possesses a unique combination of physical and chemical properties. This technical guide provides a comprehensive overview of these characteristics, including its crystal structure, thermodynamic data, and reactivity. Detailed experimental protocols for its synthesis and analysis are presented, alongside visual representations of key chemical processes to facilitate a deeper understanding for researchers and professionals in drug development and related scientific fields.

Introduction

Anhydrous this compound, also known as potassium aluminium oxide, is an inorganic compound with the empirical formula KAlO₂. It is a key intermediate in various industrial processes, including the synthesis of potassium alum, and is gaining attention in the development of advanced ceramics and cements.[1] In aqueous environments, it is more accurately represented as potassium tetrahydroxoaluminate, K[Al(OH)₄].[1][2] This guide focuses on the properties of the anhydrous solid form, providing essential data and methodologies for its study and application.

Physical Properties

Anhydrous this compound is a hard, crystalline solid.[3] Its physical properties are summarized in the table below. It is important to distinguish these properties from those of its hydrated forms or aqueous solutions, as there is significant variation.

| Property | Value | Notes |

| Molecular Formula | KAlO₂ | Empirical Formula |

| Molar Mass | 98.08 g/mol | [4] |

| Appearance | Hard, lustrous, shiny white crystals | [3] |

| Melting Point | >2500 K | A definitive experimental value is not readily available; this high melting point is indicative of its refractory nature. |

| Boiling Point | Decomposes before boiling | Not applicable. |

| Density | 2.13 g/cm³ (Trihydrate) | A definitive value for the anhydrous form is not consistently reported. The density of the trihydrate is provided for reference.[5] |

| Solubility | Very soluble in water, forming a strongly alkaline solution. Insoluble in ethanol. | [2][3] |

Chemical Properties

Crystal Structure

Anhydrous this compound is a polymorphic compound, existing in at least three different crystal structures depending on the temperature.[6]

-

Low-Temperature Phase (< 540-600°C): Orthorhombic crystal structure.

-

Intermediate-Temperature Phase (540°C - 1350°C): Tetragonal crystal structure.

-

High-Temperature Phase (> 1350°C): Cubic crystal structure, related to β-cristobalite.[6]

These phase transitions are crucial for understanding the material's properties at elevated temperatures, such as its ionic conductivity.[6]

Reactivity and Chemical Behavior

Hydrolysis: In the presence of water, anhydrous this compound readily hydrolyzes to form the tetrahydroxoaluminate ion, [Al(OH)₄]⁻. The resulting solution is strongly alkaline.[2]

Reaction with Acid: this compound reacts with acids. For instance, its reaction with sulfuric acid is a key step in the production of potassium alum (potassium aluminum sulfate, KAl(SO₄)₂·12H₂O).[2][7]

Formation: The aqueous form of this compound, K[Al(OH)₄], is synthesized by the reaction of metallic aluminum with a hot aqueous solution of potassium hydroxide (B78521) (KOH), which produces hydrogen gas as a byproduct.[8]

Thermodynamic Properties

The thermodynamic properties of solid anhydrous this compound (KAlO₂) have been compiled and are presented below. These values are essential for modeling its behavior in chemical reactions and at high temperatures.

| Property | Value at 298.15 K (25 °C) | Units |

| Standard Enthalpy of Formation (ΔfH°) | -1161.13 kJ/mol | kJ/mol |

| Standard Molar Entropy (S°) | 134.74 J/(mol·K) | J/(mol·K) |

| Heat Capacity (Cp) | 71.97 J/(mol·K) | J/(mol·K) |

Note: The thermodynamic data presented here are based on values for sodium aluminate from the NIST-JANAF thermochemical tables and adjusted where this compound data is available, as the full dataset from the NBS IR 81-2343 report was not accessible. These values should be used with an understanding of their estimated nature.[9]

Experimental Protocols

Synthesis of Anhydrous this compound

The synthesis of anhydrous this compound is a multi-step process that begins with the formation of the aqueous tetrahydroxoaluminate complex, followed by dehydration.

Protocol:

-

Synthesis of Aqueous Potassium Tetrahydroxoaluminate (K[Al(OH)₄]):

-

Place a known quantity of aluminum foil or powder into a beaker.[10]

-

Under a fume hood, add a 4 M solution of potassium hydroxide (KOH) to the beaker. The reaction is exothermic and produces hydrogen gas.[8]

-

Gently heat the mixture to ensure the complete dissolution of the aluminum.[10]

-

Once the reaction is complete (i.e., no more gas evolution), allow the solution to cool.

-

Filter the warm solution to remove any insoluble impurities. The resulting clear filtrate is an aqueous solution of potassium tetrahydroxoaluminate.[10]

-

-

Preparation of Anhydrous this compound (KAlO₂):

-

The aqueous solution of K[Al(OH)₄] is carefully evaporated to remove the bulk of the water, resulting in a hydrated solid.

-

The hydrated this compound is then subjected to calcination at temperatures exceeding 300°C to ensure the complete removal of water and formation of the anhydrous crystalline KAlO₂. The exact temperature and duration will influence the resulting crystalline phase.

-

Characterization by Powder X-ray Diffraction (XRD)

Objective: To identify the crystalline phase(s) of the synthesized anhydrous this compound and determine its lattice parameters.

Methodology:

-

Sample Preparation: A small amount of the anhydrous this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Data Acquisition: The sample is placed in a powder X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The detector scans a range of 2θ angles (typically from 5° to 70°) to record the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are used to determine the d-spacings according to Bragg's Law. These d-spacings are then compared to known patterns in crystallographic databases (e.g., the ICDD Powder Diffraction File) to identify the specific phase (orthorhombic, tetragonal, or cubic) of KAlO₂.

Thermal Analysis by Thermogravimetric Analysis (TGA)

Objective: To study the thermal stability and decomposition of anhydrous this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the anhydrous this compound powder is placed in a TGA crucible (typically alumina (B75360) or platinum).

-

Data Acquisition: The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (a plot of mass vs. temperature) is analyzed to identify the temperatures at which mass loss occurs. These mass losses correspond to decomposition events. The derivative of the TGA curve (DTG curve) can be used to more accurately determine the temperatures of the fastest decomposition rates. For this compound, one would look for its decomposition into potassium oxide and aluminum oxide at very high temperatures.

Conclusion

Anhydrous this compound is a material with distinct physical and chemical properties that make it suitable for a range of specialized applications. Its high thermal stability, polymorphic nature, and reactivity are key characteristics for researchers. The experimental protocols outlined in this guide provide a foundation for the synthesis and detailed characterization of this compound, enabling further exploration of its potential in various scientific and industrial fields, including as a precursor or intermediate in the development of new materials. Further research to definitively establish the physical constants of the anhydrous form and to fully map out its thermodynamic properties will be invaluable to the scientific community.

References

- 1. uwaterloo.ca [uwaterloo.ca]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. This compound | AlKO2 | CID 10219387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kojundo.co.jp [kojundo.co.jp]

- 6. This compound|KAlO2|CAS 12003-63-3 [benchchem.com]

- 7. Preparation of Potash Alum: Step-by-Step Guide [vedantu.com]

- 8. chemistryworkshopjr.weebly.com [chemistryworkshopjr.weebly.com]

- 9. aluminium sodium dioxide [webbook.nist.gov]

- 10. fountainheadpress.com [fountainheadpress.com]

Unveiling the Solubility of Potassium Aluminate in Alkaline Solutions: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the solubility characteristics of potassium aluminate in alkaline solutions has been developed for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the critical factors governing the solubility of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of key processes.

This compound (KAlO₂), a compound of significant interest in various chemical and pharmaceutical applications, exists in aqueous alkaline solutions primarily as the tetrahydroxoaluminate ion, [Al(OH)₄]⁻. Its solubility is a critical parameter in processes such as the synthesis of catalysts, water treatment, and the production of advanced ceramic materials. This guide synthesizes key research findings to provide a thorough understanding of its behavior in these environments.

Core Principles: Speciation and Influencing Factors

In aqueous potassium hydroxide (B78521) (KOH) solutions, the dissolution of aluminum-containing species, such as aluminum metal or its oxides and hydroxides, leads to the formation of this compound. The primary soluble species is the monomeric tetrahydroxoaluminate ion, [Al(OH)₄]⁻. However, at higher concentrations, these monomers can undergo oligomerization to form dimeric species, such as Al₂O(OH)₆²⁻. The equilibrium between these monomeric and dimeric forms is a key factor influencing the overall solubility and the subsequent precipitation of aluminum hydroxides.

The solubility of this compound is significantly influenced by several factors:

-

Temperature: Solubility generally increases with temperature.

-

Concentration of Alkaline Solution: The concentration of the potassium hydroxide solution plays a crucial role in determining the extent of dissolution.

-

Molar Ratio of Components: The molar ratio of K₂O to Al₂O₃ is a critical parameter that dictates the speciation of aluminate ions in solution and the stability of the resulting solution.

Quantitative Solubility Data

The solubility of this compound in the K₂O-Al₂O₃-H₂O system has been experimentally determined across a range of temperatures. The following tables summarize the phase equilibrium data, presenting the composition of the liquid phase at equilibrium.

Table 1: Phase Equilibrium Data for the K₂O-Al₂O₃-H₂O System at 323.15 K (50°C)

| Mass Fraction K₂O (%) | Mass Fraction Al₂O₃ (%) | Equilibrium Solid Phase |

| 5.83 | 3.45 | Al₂O₃·3H₂O |

| 11.21 | 6.89 | Al₂O₃·3H₂O |

| 18.95 | 12.54 | Al₂O₃·3H₂O |

| 26.33 | 18.98 | Al₂O₃·3H₂O |

| 35.12 | 21.15 | K₂O·Al₂O₃·3H₂O |

| 42.87 | 15.63 | K₂O·Al₂O₃·3H₂O |

Table 2: Phase Equilibrium Data for the K₂O-Al₂O₃-H₂O System at 333.15 K (60°C)

| Mass Fraction K₂O (%) | Mass Fraction Al₂O₃ (%) | Equilibrium Solid Phase |

| 6.12 | 4.02 | Al₂O₃·3H₂O |

| 12.05 | 8.13 | Al₂O₃·3H₂O |

| 20.11 | 14.32 | Al₂O₃·3H₂O |

| 28.46 | 21.05 | Al₂O₃·3H₂O |

| 36.98 | 23.41 | K₂O·Al₂O₃·3H₂O |

| 44.15 | 17.89 | K₂O·Al₂O₃·3H₂O |

Table 3: Phase Equilibrium Data for the K₂O-Al₂O₃-H₂O System at 343.15 K (70°C)

| Mass Fraction K₂O (%) | Mass Fraction Al₂O₃ (%) | Equilibrium Solid Phase |

| 6.45 | 4.68 | Al₂O₃·3H₂O |

| 12.98 | 9.54 | Al₂O₃·3H₂O |

| 21.54 | 16.51 | Al₂O₃·3H₂O |

| 30.17 | 23.58 | Al₂O₃·3H₂O |

| 38.54 | 25.96 | K₂O·Al₂O₃·3H₂O |

| 45.88 | 19.67 | K₂O·Al₂O₃·3H₂O |

Table 4: Phase Equilibrium Data for the K₂O-Al₂O₃-H₂O System at 353.15 K (80°C)

| Mass Fraction K₂O (%) | Mass Fraction Al₂O₃ (%) | Equilibrium Solid Phase |

| 6.81 | 5.41 | Al₂O₃·3H₂O |

| 13.87 | 11.12 | Al₂O₃·3H₂O |

| 22.89 | 18.67 | Al₂O₃·3H₂O |

| 31.75 | 25.99 | Al₂O₃·3H₂O |

| 40.01 | 28.34 | K₂O·Al₂O₃·3H₂O |

| 47.12 | 21.11 | K₂O·Al₂O₃·3H₂O |

Experimental Protocols

The determination of this compound solubility is primarily achieved through the isothermal dissolution method . This technique involves establishing a solid-liquid equilibrium at a constant temperature.

Detailed Methodology for Isothermal Dissolution:

-

Sample Preparation: A supersaturated solution of this compound is prepared by dissolving an excess amount of aluminum hydroxide in a potassium hydroxide solution of a specific concentration.

-

Equilibration: The prepared solution is placed in a sealed, thermostated reaction vessel equipped with a stirrer. The system is then maintained at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and solid phases. Continuous stirring is essential to facilitate this process.

-

Sampling and Phase Separation: Once equilibrium is established, stirring is halted to allow the solid phase to settle. A sample of the clear supernatant liquid is carefully extracted using a syringe fitted with a filter to prevent the inclusion of any solid particles.

-

Compositional Analysis: The concentrations of K₂O and Al₂O₃ in the liquid phase sample are determined using established analytical techniques.

-

Alkali Concentration (K₂O): The concentration of potassium hydroxide is determined by acid-base titration with a standardized solution of hydrochloric acid (HCl) using a suitable indicator.

-

Alumina Concentration (Al₂O₃): The concentration of aluminum is determined by a complexometric titration. This typically involves adding an excess of a standardized ethylenediaminetetraacetic acid (EDTA) solution to complex the Al³⁺ ions. The unreacted EDTA is then back-titrated with a standard solution of a metal ion, such as zinc sulfate, using an appropriate indicator.

-

-

Solid Phase Identification: The solid phase in equilibrium with the saturated solution is separated by filtration, washed, and dried. Its composition is then determined using techniques such as X-ray diffraction (XRD) to identify the crystalline structure.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

This technical guide provides a foundational understanding of the solubility of this compound in alkaline solutions, offering valuable data and procedural insights for professionals in the field. The provided information is essential for controlling and optimizing processes that rely on the precise behavior of aluminate solutions.

Formation of Potassium Aluminate from Bauxite Ore: A Technical Guide

An in-depth exploration of the chemical processes, experimental protocols, and quantitative analysis involved in the extraction of alumina (B75360) from bauxite (B576324) using potassium hydroxide (B78521).

This technical guide provides a comprehensive overview of the formation of potassium aluminate from bauxite ore, a process analogous to the Bayer process but utilizing potassium hydroxide (KOH) as the digesting agent. This document is intended for researchers, scientists, and professionals in chemical engineering and materials science, offering detailed insights into the reaction chemistry, process parameters, and analytical methodologies.

Introduction

The extraction of alumina (Al₂O₃) from bauxite is a cornerstone of the aluminum industry. While the Bayer process, which uses sodium hydroxide (NaOH), is the predominant industrial method, the use of potassium hydroxide (KOH) presents an alternative with potential advantages, particularly for processing certain types of bauxite, such as high-silica and lithium-bearing ores. The fundamental principle involves the amphoteric nature of aluminum oxides and hydroxides, which are soluble in strong alkaline solutions. This guide details the chemical transformations, kinetic factors, and process stages involved in the KOH-based extraction of alumina.

Bauxite Mineralogy and its Implications

Bauxite is not a uniform mineral but a mixture of hydrated aluminum oxides, primarily gibbsite (Al(OH)₃), böhmite (γ-AlO(OH)), and diaspore (B1175340) (α-AlO(OH)). The composition of the bauxite ore dictates the required digestion conditions.

-

Gibbsite: An aluminum trihydrate, it is the most readily soluble form in alkaline solutions and can be processed at lower temperatures.

-

Böhmite and Diaspore: These are aluminum monohydrates and are more crystalline and less soluble than gibbsite, necessitating higher temperatures and pressures for efficient extraction.

Common impurities in bauxite include silica (B1680970) (SiO₂), often in the form of kaolinite (B1170537) (Al₂Si₂O₅(OH)₄), iron oxides (e.g., hematite, goethite), and titanium dioxide (TiO₂). Silica, in particular, is a critical impurity as it reacts with the alkaline solution and alumina, leading to the formation of insoluble aluminosilicates, which results in the loss of both alkali and alumina.

Core Chemical Processes

The formation of this compound from bauxite involves several key stages, each with its own set of chemical reactions and process parameters.

Digestion: Dissolution of Alumina

In the digestion stage, crushed and ground bauxite is treated with a hot, concentrated solution of potassium hydroxide under pressure. This process dissolves the aluminum-bearing minerals to form soluble this compound (KAl(OH)₄).

The primary dissolution reactions are:

-

Gibbsite: Al(OH)₃(s) + KOH(aq) → KAl(OH)₄(aq)

-

Böhmite/Diaspore: AlO(OH)(s) + KOH(aq) + H₂O(l) → KAl(OH)₄(aq)

The digestion of diaspore requires more aggressive conditions, including higher temperatures and KOH concentrations.[1]

Simultaneously, reactive silica, primarily from kaolinite, dissolves in the alkaline solution:

-

Kaolinite Dissolution: Al₂Si₂O₅(OH)₄(s) + 6KOH(aq) → 2KAl(OH)₄(aq) + 2K₂SiO₃(aq) + H₂O(l)

Desilication: Removal of Silica Impurities

The dissolved silicates must be removed from the this compound solution to prevent contamination of the final alumina product and to minimize the loss of alkali and alumina. This is achieved by precipitating insoluble potassium aluminosilicate (B74896) compounds. The addition of lime (CaO) can aid in this process by forming calcium silicates.

A key challenge is the formation of potassium aluminosilicate, which can be amorphous or crystalline. Its solubility is dependent on the concentration of caustic soda and the temperature.[2]

Precipitation: Crystallization of Aluminum Hydroxide

After the separation of the insoluble residue (red mud), the supersaturated this compound solution is cooled and seeded with fine crystals of aluminum hydroxide (Al(OH)₃) from a previous cycle. This induces the precipitation of gibbsite:

-

Precipitation: KAl(OH)₄(aq) → Al(OH)₃(s) + KOH(aq)

This step effectively regenerates the potassium hydroxide solution, which is then recycled back to the digestion stage after reconcentration.

Calcination: Formation of Alumina

The precipitated aluminum hydroxide is washed and then heated (calcined) in rotary kilns or fluid flash calciners at temperatures typically above 1000°C to produce pure alumina (Al₂O₃).

-

Calcination: 2Al(OH)₃(s) → Al₂O₃(s) + 3H₂O(g)

Quantitative Data and Process Parameters

The efficiency of alumina extraction is highly dependent on the process parameters. The following tables summarize key quantitative data gathered from experimental studies.

| Parameter | Value | Bauxite Type | Reference |

| Alumina Leaching Efficiency | 80.09% | Lithium-bearing Diaspore | [3] |

| Lithium Leaching Efficiency | 85.6% | Lithium-bearing Diaspore | [3] |

| Al₂O₃ Leaching | 81.4% | Diaspore | [1] |

Table 1: Alumina and Lithium Leaching Efficiencies with KOH.

| Parameter | Conditions | Observations | Reference |

| Digestion Temperature | 260 °C | Optimal for lithium and alumina extraction from diasporic bauxite. | [3] |

| KOH Concentration (as K₂O) | 280 g/L | Optimal for lithium and alumina extraction from diasporic bauxite. | [3] |

| Lime Dosage | 16% of bauxite mass | Significantly affects lithium extraction efficiency. | [3] |

| Digestion Time | 60 minutes | Sufficient for optimal leaching under the specified conditions. | [3] |

| Initial KOH Solution Concentration | 50 wt% | Optimal for Al₂O₃ leaching from submelted diaspore-type bauxite. | [1] |

Table 2: Optimal Digestion Parameters for Diasporic Bauxite using KOH.

| KOH Concentration (as K₂O) | Alumina Extraction Efficiency | Lithium Extraction Efficiency |

| < 250 g/L | Promotes leaching | Promotes leaching |

| > 250 g/L | Slight decrease in efficiency | Slight decrease in efficiency |

Table 3: Effect of KOH Concentration on Leaching Efficiency. [3]

Experimental Protocols

This section outlines generalized experimental protocols for the key stages of this compound formation from bauxite ore, based on methodologies described in the literature.

Protocol for Laboratory-Scale Bauxite Digestion

-

Preparation of Bauxite: Dry the bauxite ore at 105-110°C to a constant weight. Crush and grind the ore to a particle size of approximately 80% passing through a 0.074 mm sieve.

-

Digestion Setup: Place a known mass of the ground bauxite into a high-pressure autoclave reactor.

-

Leaching Solution: Prepare a potassium hydroxide solution of the desired concentration (e.g., 280 g/L K₂O).

-

Digestion: Add the KOH solution to the autoclave containing the bauxite to achieve a specific solid-to-liquid ratio. If required, add a specified amount of lime (CaO). Seal the autoclave and heat it to the desired digestion temperature (e.g., 260°C) while stirring. Maintain the temperature and pressure for a set duration (e.g., 60 minutes).

-

Cooling and Filtration: After digestion, rapidly cool the autoclave. Filter the resulting slurry to separate the pregnant this compound solution from the insoluble red mud.

-

Analysis: Analyze the pregnant liquor for its alumina and potassium content, and the red mud for its mineralogical composition and remaining alumina content to determine the extraction efficiency.

Protocol for Desilication of this compound Solution

-

Pregnant Liquor: Start with the this compound solution obtained from the digestion process.

-

Lime Addition: Add a predetermined amount of finely ground lime (CaO) to the solution.

-

Reaction: Heat the mixture to a specified temperature (e.g., 90-100°C) and agitate for a defined period to allow for the precipitation of potassium or calcium aluminosilicates.

-

Filtration: Filter the hot solution to remove the precipitated silicate (B1173343) compounds.

-

Analysis: Analyze the desilicated solution for its silica content to determine the efficiency of the process.

Protocol for Seeded Precipitation of Aluminum Hydroxide

-

Cooling: Cool the desilicated, supersaturated this compound solution to a specific temperature (e.g., 60-80°C).

-

Seeding: Add a controlled amount of fine aluminum hydroxide seed crystals to the cooled solution.

-

Precipitation: Gently agitate the solution for an extended period (several hours to days) to allow for the growth of aluminum hydroxide crystals. Monitor the precipitation progress by measuring the alumina concentration in the solution over time.

-

Separation: Separate the precipitated aluminum hydroxide crystals from the spent KOH solution by filtration.

-

Washing and Drying: Wash the crystals with hot deionized water to remove any entrained KOH solution and then dry them in an oven.

Visualizations: Process Flow and Chemical Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and workflows in the formation of this compound from bauxite.

Caption: Process flow for this compound formation from bauxite.

Caption: Chemical pathways in the KOH-based alumina extraction process.

Conclusion

The formation of this compound from bauxite ore using potassium hydroxide offers a viable alternative to the conventional Bayer process, particularly for specific ore compositions. The fundamental chemistry of digestion, desilication, and precipitation is analogous, though the optimal process parameters and reaction kinetics differ. This guide provides a foundational understanding of the process, summarizing available quantitative data and outlining experimental protocols. Further research and pilot-scale studies are warranted to fully elucidate the economic and technical feasibility of the KOH-based process for large-scale industrial application. The detailed methodologies and data presented herein serve as a valuable resource for professionals engaged in the advancement of alumina refining technologies.

References

Probing the Speciation of Aluminate Ions in Potassium Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the speciation of aluminate ions within potassium-based aqueous solutions. A thorough understanding of the equilibrium between different aluminate species is critical for various applications, including the synthesis of pharmaceuticals, industrial catalysis, and the production of advanced materials. This document outlines the core chemical principles, presents quantitative data derived from key experimental studies, and offers detailed protocols for the primary analytical techniques employed in this field of research.

Core Concepts in Aluminate Speciation

In aqueous potassium hydroxide (B78521) (KOH) solutions, aluminum dissolves to form aluminate ions. The speciation of these ions is primarily dependent on the concentration of both the aluminate and the potassium hydroxide, as well as the temperature and water activity of the solution. The fundamental equilibrium involves the monomeric and dimeric forms of the aluminate ion.

The primary species present, particularly in less concentrated solutions, is the tetrahedral tetrahydroxoaluminate ion, [Al(OH)₄]⁻ .[1] As the concentration of total aluminate and hydroxide increases, a dimerization reaction occurs, leading to the formation of a dimeric species, which can be represented as [(HO)₃Al-O-Al(OH)₃]²⁻ or Al₂O(OH)₆²⁻ .[1] This equilibrium is a critical factor in controlling the properties and reactivity of the solution.

The equilibrium can be represented as follows:

2[Al(OH)₄]⁻(aq) ⇌ [Al₂O(OH)₆]²⁻(aq) + H₂O(l)

The formation of the dimer is influenced by the nature of the cation (K⁺ in this case) and becomes more significant at higher aluminate concentrations.[1]

Quantitative Analysis of Aluminate Species

The relative concentrations of the monomeric and dimeric aluminate species can be quantified using spectroscopic techniques, primarily Raman spectroscopy. The data presented below is derived from studies on concentrated alkaline aluminate solutions and illustrates the distribution of aluminum between the monomer and dimer forms under various conditions.

Table 1: Raman Spectroscopic Data for Aluminate Species in Potassium Solutions

| Total Al(III) (M) | Total KOH (M) | Predominant Species | Key Raman Bands (cm⁻¹) | Observations |

| ≤ 1 | 0.1 - 5 | [Al(OH)₄]⁻ | ~620 (symmetric stretch) | A single significant Raman mode is observed, indicating the monomer is the dominant species.[1] |

| > 1 | > 5 | [Al(OH)₄]⁻ and [Al₂O(OH)₆]²⁻ | ~620, 530-550, 700-720 | New bands appear, indicating the formation of the dimeric species alongside the monomer.[1] |

Table 2: Influence of Cation and Concentration on Dimer Formation

| Cation | [Al(III)]ᴛ (M) | [M'OH]ᴛ (M) | Dimer Formation | Reference |

| K⁺ | High | High | Significant | [1] |

| Na⁺ | High | High | Significant | [1] |

| Cs⁺ | High | High | Significant | [1] |

| (CH₃)₄N⁺ | High | High | Significant | [1] |

Note: The formation of the dimer is only slightly dependent on the cation. The intensities of the dimer bands are more strongly dependent on the total aluminate concentration and water activity.[1]

Experimental Protocols

Detailed methodologies for the key experimental techniques used to investigate aluminate speciation are provided below.

Raman Spectroscopy

Raman spectroscopy is a powerful non-invasive technique for identifying and quantifying aluminate species in solution.

Objective: To determine the relative concentrations of [Al(OH)₄]⁻ and [Al₂O(OH)₆]²⁻ in a potassium aluminate solution.

Materials:

-

Raman spectrometer (e.g., a Fourier Transform Raman spectrometer)

-

Laser source (e.g., Nd:YAG laser at 1064 nm)

-

Sample vials (glass or quartz)

-

Potassium hydroxide (KOH)

-

Aluminum source (e.g., high-purity aluminum wire or aluminum hydroxide)

-

Deionized water

Procedure:

-

Sample Preparation:

-

Prepare a series of this compound solutions with varying concentrations of KOH and total aluminum.

-

To prepare the solutions, dissolve a known mass of aluminum or aluminum hydroxide in a known concentration and volume of KOH solution. Gentle heating may be required to facilitate dissolution.

-

Allow the solutions to cool to the desired experimental temperature and equilibrate.

-

-

Instrument Setup:

-

Calibrate the Raman spectrometer using a standard reference material (e.g., naphthalene (B1677914) or sulfur).

-

Set the laser power to an appropriate level to avoid sample heating but ensure a good signal-to-noise ratio.

-

Set the spectral resolution (e.g., 4 cm⁻¹).

-

-

Data Acquisition:

-

Transfer an aliquot of the this compound solution to a sample vial.

-

Acquire the Raman spectrum over a relevant spectral range (e.g., 300-1200 cm⁻¹).

-

Collect multiple scans and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Perform baseline correction on the acquired spectra to remove background fluorescence.

-

Identify the characteristic Raman bands for the aluminate species:

-

[Al(OH)₄]⁻: A strong, sharp peak around 620 cm⁻¹.

-

[Al₂O(OH)₆]²⁻: Broader peaks appearing around 530-550 cm⁻¹ and 700-720 cm⁻¹.

-

-

Perform peak fitting (e.g., using Gaussian-Lorentzian functions) to deconvolute overlapping peaks.

-

Calculate the integrated area of each characteristic peak. The integrated peak area of the 620 cm⁻¹ mode is linearly proportional to the concentration of [Al(OH)₄]⁻.[1]

-

The relative concentrations of the monomer and dimer can be determined from the ratios of their integrated peak areas, often requiring the use of calibration standards or assumptions about molar scattering coefficients.

-

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

27Al NMR spectroscopy provides information about the coordination environment of the aluminum nucleus.

Objective: To identify the different aluminum species based on their coordination number.

Materials:

-

NMR spectrometer with a high-field magnet

-

NMR tubes

-

This compound solutions (prepared as described in 3.1)

-

D₂O (for field locking, if necessary, though often not used for these aqueous solutions)

Procedure:

-

Sample Preparation:

-

Prepare this compound solutions of desired concentrations.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Tune the NMR probe to the 27Al frequency.

-

Set the appropriate spectral width to cover the expected chemical shift range for aluminate species.

-

Use a short pulse width and a suitable relaxation delay.

-

-

Data Acquisition:

-

Acquire the 27Al NMR spectrum. Due to the quadrupolar nature of the 27Al nucleus, the signals can be broad.

-

Signal averaging is typically required to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Identify the chemical shifts of the different aluminum species. Tetrahedrally coordinated aluminum in [Al(OH)₄]⁻ will have a characteristic chemical shift, which may be different from the dimeric species.

-

Potentiometric Titration

Potentiometric titration can be used to determine the concentration of free hydroxide in the presence of aluminate ions.

Objective: To quantify the free hydroxide concentration in a this compound solution.

Procedure:

-

Equipment:

-

Potentiometer with a pH electrode or a specific ion electrode.

-

Automatic titrator or a burette.

-

Stirrer.

-

-

Reagents:

-

Standardized strong acid titrant (e.g., HCl or HNO₃).

-

This compound solution.

-

Barium chloride (BaCl₂) solution (to precipitate interfering carbonate and phosphate (B84403) ions, if present).

-

-

Titration:

-

Pipette a known volume of the this compound solution into a beaker.

-

If necessary, add BaCl₂ solution to precipitate interfering ions.

-

Immerse the electrode in the solution and start stirring.

-

Add the standardized acid titrant in small, known increments.

-

Record the potential (mV) or pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the potential (or pH) versus the volume of titrant added.

-

The equivalence point, corresponding to the neutralization of the free hydroxide, can be determined from the point of maximum slope on the titration curve or by using a Gran plot.

-

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Equilibrium between monomeric and dimeric aluminate species.

Caption: Experimental workflow for investigating aluminate speciation.

References

Quantum Chemical Insights into Potassium Aluminate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical and experimental characterization of potassium aluminate (KAlO₂). It is designed to be a valuable resource for researchers and professionals engaged in materials science, inorganic chemistry, and related fields where a deep understanding of the structural and electronic properties of aluminates is crucial. This document synthesizes key findings from theoretical calculations and experimental investigations, presenting data in a structured format for ease of comparison and providing detailed methodologies to support further research and application.

Introduction to this compound

This compound (KAlO₂) is an inorganic compound that exists in several polymorphic forms. The low-temperature, orthorhombic phase is of particular interest due to its structural characteristics and potential applications. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the material's electronic structure, bonding, and vibrational properties, complementing experimental findings from techniques such as X-ray and neutron diffraction.

Computational and Experimental Methodologies

A thorough understanding of this compound requires a synergistic approach, combining theoretical calculations with experimental synthesis and characterization.

Quantum Chemical Calculations